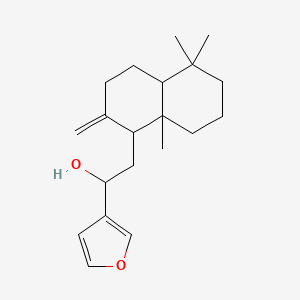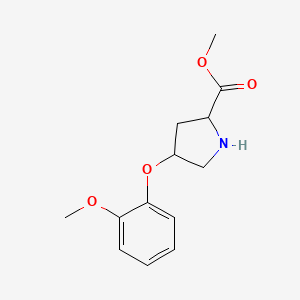![molecular formula C10H8BrClN2O2 B12105902 6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)
6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclobutane ring fused to an imidazo[1,5-a]pyridine moiety, with bromine and chlorine substituents. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,5-a]pyridine core, which can be synthesized through cyclization reactions involving pyridine derivatives and suitable nitrogen sources. The spirocyclobutane ring is then introduced via a cycloaddition reaction.
Reaction Conditions:
Temperature: Reactions are often conducted at elevated temperatures (100-150°C) to facilitate cyclization.
Catalysts: Lewis acids such as AlCl₃ or BF₃ may be used to promote cycloaddition.
Solvents: Common solvents include dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties.
Cycloaddition Reactions: The spirocyclic structure allows for further cycloaddition reactions, potentially forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, potentially with altered biological activity.
Reduction Products: Reduced derivatives, which may have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione has several applications in scientific research:
Medicinal Chemistry: Due to its unique structure, it is investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Material Science: Its spirocyclic structure makes it a candidate for the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione exerts its effects is often related to its interaction with biological macromolecules. It may bind to specific proteins or enzymes, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but lack the spirocyclic cyclobutane ring.
Spirocyclic Compounds: Other spirocyclic compounds with different heterocyclic cores.
Uniqueness
The uniqueness of 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione lies in its combination of a spirocyclic structure with halogen substituents, which can impart distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C10H8BrClN2O2 |
|---|---|
Molekulargewicht |
303.54 g/mol |
IUPAC-Name |
6-bromo-8-chlorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclobutane]-1,5-dione |
InChI |
InChI=1S/C10H8BrClN2O2/c11-5-4-6(12)7-8(15)13-10(2-1-3-10)14(7)9(5)16/h4H,1-3H2,(H,13,15) |
InChI-Schlüssel |
CFGKLPOXFQSPFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)





![Methyl (R)-2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B12105861.png)


![3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12105881.png)

